molecular formula C6H8N2O2S B087274 4,6-Dimethoxy-2-mercaptopyrimidine CAS No. 57235-35-5

4,6-Dimethoxy-2-mercaptopyrimidine

Cat. No. B087274
CAS RN: 57235-35-5
M. Wt: 172.21 g/mol
InChI Key: PCVRHOZHSQQRMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have shown that these compounds can form complex structures with metals, demonstrating diverse coordination modes to tin atoms, for instance. Such studies reveal the flexibility and potential utility of 4,6-Dimethoxy-2-mercaptopyrimidine in forming complex organometallic structures (Chun-lin Ma, Yang Shi, Qingfu Zhang, Q. Jiang, 2005).

Chemical Reactions and Properties

4,6-Dimethoxy-2-mercaptopyrimidine participates in various chemical reactions, including interactions with dimetallic compounds to form complex organometallic structures with potential applications in catalysis and material science. Its ability to react with diiron nonacarbonyl, for example, demonstrates its reactivity and versatility in forming compounds with interesting structural and electronic properties (F. Hong, Yi-Luen Huang, Pinyung Chen, Yu-Chang Chang, 2002).

Physical Properties Analysis

Studies on the physical properties of 4,6-Dimethoxy-2-mercaptopyrimidine and its derivatives focus on aspects such as hydrogen bonding, solubility, and crystalline structure. These analyses are crucial for understanding the compound's behavior in different environments and for tailoring its use in specific applications. Hydrogen bonding, in particular, plays a significant role in the self-assembly and stabilization of its structures (J. N. Low, A. Quesada, A. Marchal, M. Melguizo, M. Nogueras, C. Glidewell, 2002).

Scientific Research Applications

1. Preparation of SnS Nanoplatelets for Lithium Ion Batteries

  • Summary of Application : 4,6-Dimethoxy-2-mercaptopyrimidine is used in the preparation of di-tert-butyltin complexes, which serve as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets . These nanoplatelets are used as anode material for lithium ion batteries .
  • Methods of Application : The di-tert-butyltin complexes are prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets by a hot injection method and thin films by aerosol assisted chemical vapour deposition (AACVD) .
  • Results or Outcomes : The synthesized SnS nanoplatelets were evaluated for their performance as anode material for lithium ion batteries (LIBs). A cell comprised of an SnS electrode could be cycled for 50 cycles .

2. Microvia Filling with Electroplating Copper

  • Summary of Application : 4,6-Dimethoxy-2-mercaptopyrimidine is used as a potential leveler for microvia filling with electroplating copper .
  • Methods of Application : The impact of 4,6-dimethyl-2-mercaptopyrimidine as a potential leveler on microvia electroplating copper filling from an acid cupric sulfate electrolyte was investigated .
  • Results or Outcomes : Different surface morphology and crystalline orientation was observed after plating using electroplating solutions with different concentrations of 4,6-dimethyl-2-mercaptopyrimidine .

3. Synthesis of Pyrithiobac-Sodium

  • Summary of Application : 4,6-dimethoxy-2-methylsulphonylpyrimidine is a key intermediate for the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plant .
  • Methods of Application : The details of the synthesis process are not provided in the source .
  • Results or Outcomes : The synthesized pyrithiobac-sodium is used for studying the translocation and metabolism in cotton plants .

Safety And Hazards

4,6-Dimethoxy-2-mercaptopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Future Directions

The future directions of research on 4,6-Dimethoxy-2-mercaptopyrimidine could involve further exploration of its potential applications. For instance, it could be further studied for its use as a leveler for microvia filling with electroplating copper , or for the preparation of SnS nanoplatelets as anode material for lithium-ion batteries .

properties

IUPAC Name

4,6-dimethoxy-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRHOZHSQQRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=S)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438007
Record name 4,6-Dimethoxy-2-mercaptopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-mercaptopyrimidine

CAS RN

57235-35-5
Record name 4,6-Dimethoxy-2-mercaptopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JG Xie, J Quan, SB Li, Y Zheng… - Synthetic Communications, 2011 - Taylor & Francis
A reaction of SH-containing heterocycles with dimethyl carbonate (DMC) in the presence of K 2 CO 3 and tetrabutylammonium bromide (Bu 4 NBr) gave heteroaryl methyl thioethers in …
Number of citations: 17 www.tandfonline.com
F Chu, J Liu, Z Guan, R Deng, L Mei… - Advanced Materials, 2023 - Wiley Online Library
Li metal anodes have been extensively studied owing to their unparalleled advantages in achieving high energy density. However, safety issues originating from dendritic Li growth are …
Number of citations: 3 onlinelibrary.wiley.com
根津征夫, 和田信英, 斎藤芳宏, 高橋智… - Journal of Pesticide …, 1996 - jlc.jst.go.jp
A series of the O-pyrimidinylsalicylic acids were synthesized and their herbicidal activity was evaluated. Investigation of substituents on the benzene ring revealed that the 6-halogeno …
Number of citations: 26 jlc.jst.go.jp
C Lüthy, H Zondler, T Rapold, G Seifert… - Pest Management …, 2001 - Wiley Online Library
A series of novel types of 7‐(4,6‐dimethoxypyrimidin‐2‐yl)oxy ‐ and ‐thio‐3‐methyl‐1 (3H)‐isobenzofuranones were discovered at Dr R Maag AG. From the thio‐isobenzofuranyl series…
Number of citations: 38 onlinelibrary.wiley.com
MSK Youssef, RA Ahmed - Phosphorus, Sulfur, and Silicon, 2006 - Taylor & Francis
This review selectively describes work that generally reflects the recent current state of knowledge about heterocyclic sulfides while emphasizing important developments, methods of …
Number of citations: 9 www.tandfonline.com
根津征夫, 和田信英, 斎藤芳宏, 高橋智… - Journal of Pesticide …, 1996 - jstage.jst.go.jp
新規な O-ピリミジニルサリチル酸系化合物を合成し, 除草活性を評価した. 構造と活性との相関関係について検討したところ, ベンゼン環上の 6 位にハロゲン原子を導入した 6-ハロサリチル酸系化合物…
Number of citations: 4 www.jstage.jst.go.jp

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